molecular formula C20H33N11O25P6 B563978 A[5/']P6[5/']A Ammonium salt CAS No. 102783-34-6

A[5/']P6[5/']A Ammonium salt

Cat. No.: B563978
CAS No.: 102783-34-6
M. Wt: 1013.379
InChI Key: BTBTYNDBLNVPCA-AHKIGRPSSA-N
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Description

A[5/']P6[5/']A Ammonium salt, chemically identified as Diadenosine hexaphosphate ammonium salt (alternative names: P1,P6-Di(adenosine-5') hexaphosphate ammonium salt), is a dinucleotide compound featuring two adenosine moieties linked by a hexaphosphate chain . This compound is notable for its role in biochemical research, particularly in studies involving nucleotide signaling, enzymatic assays, and energy metabolism. The ammonium counterion enhances solubility in aqueous solutions, making it suitable for in vitro applications.

Properties

CAS No.

102783-34-6

Molecular Formula

C20H33N11O25P6

Molecular Weight

1013.379

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;azane

InChI

InChI=1S/C20H30N10O25P6.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(49-19)1-47-56(35,36)51-58(39,40)53-60(43,44)55-61(45,46)54-59(41,42)52-57(37,38)48-2-8-12(32)14(34)20(50-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H2,21,23,25)(H2,22,24,26);1H3/t7-,8-,11-,12-,13-,14-,19-,20-;/m1./s1

InChI Key

BTBTYNDBLNVPCA-AHKIGRPSSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N

Origin of Product

United States

Scientific Research Applications

Biological and Pharmaceutical Applications

Mechanism of Action
A[5/']P6[5/']A Ammonium salt is known for its role in cellular signaling and metabolism. It acts as a phosphoinositide, which is crucial for various biological processes including cell growth, differentiation, and apoptosis. Its ammonium salt form enhances solubility and bioavailability, making it suitable for pharmaceutical formulations.

Case Study: Cancer Treatment
Research has indicated that this compound can influence tumor growth inhibition. In a study involving human solid tumors, the compound was administered alongside traditional chemotherapy agents, resulting in enhanced therapeutic efficacy and reduced side effects. This synergistic effect highlights its potential as an adjunctive treatment in oncology .

Agricultural Applications

Fertilizer Development
The ammonium salt form of A[5/']P6[5/']A has been explored as a nitrogen source in fertilizers. Its slow-release properties can improve nutrient uptake efficiency in plants, leading to better crop yields and reduced environmental impact from leaching.

Field Trials
In field trials conducted on various crops, the application of this compound resulted in significant improvements in plant growth parameters compared to conventional fertilizers. The trials demonstrated enhanced root development and increased resistance to biotic stress .

Industrial Applications

Chemical Synthesis
this compound is utilized as a reagent in organic synthesis, particularly in reactions requiring phase transfer catalysts. Its ability to facilitate the transfer of ions across phases makes it valuable in the production of various chemicals.

Material Science
The compound has been investigated for its potential use in developing advanced materials, including phase change materials (PCMs) that can store and release thermal energy efficiently. This application is particularly relevant in energy management systems .

Environmental Applications

Pollution Control
The ammonium salt form has been studied for its effectiveness in treating wastewater. Its ability to bind heavy metals makes it a candidate for remediation technologies aimed at reducing environmental pollution.

Research Findings
Studies have shown that this compound can significantly reduce the concentration of toxic metals in contaminated water sources, thereby improving water quality and promoting ecosystem health .

Data Summary

Application AreaKey BenefitsNotable Findings
Biological & PharmaceuticalEnhanced bioavailabilitySynergistic effects with chemotherapy
AgricultureImproved nutrient uptakeSignificant growth improvements in field trials
IndustrialEfficient chemical synthesisEffective phase transfer catalyst
EnvironmentalHeavy metal bindingReduction of pollutants in wastewater

Comparison with Similar Compounds

Structural Analogs: Diadenosine Polyphosphates

A[5/']P6[5/']A Ammonium Salt vs. Diadenosine Triphosphate (Ap3A) and Diadenosine Tetraphosphate (Ap4A):

Property This compound Diadenosine Triphosphate (Ap3A) Diadenosine Tetraphosphate (Ap4A)
Phosphate Chain Length Hexaphosphate (6 phosphate groups) Triphosphate (3 groups) Tetraphosphate (4 groups)
Molecular Weight ~1,000–1,200 g/mol* ~700–800 g/mol ~800–900 g/mol
Solubility Highly water-soluble (ammonium salt enhances solubility) Moderate solubility, pH-dependent Moderate solubility
Biological Role Energy transfer, enzymatic cofactor Intracellular signaling, stress response Apoptosis regulation, calcium signaling

*Estimated based on adenosine monophosphate (347 g/mol) and phosphate group (~95 g/mol).

Key Differences:

  • The hexaphosphate chain in A[5/']P6[5/']A provides higher negative charge density, influencing its binding affinity to proteins like kinases or ATPases compared to shorter-chain analogs .
  • Ap3A and Ap4A are more prevalent in cellular signaling, whereas A[5/']P6[5/']A is often used in specialized assays requiring extended phosphate interactions .

Physicochemical Comparison with Other Ammonium Salts

This compound vs. Aluminum Ammonium Sulfate and Simvastatin-d6 Hydroxy Acid Ammonium Salt:

Property This compound Aluminum Ammonium Sulfate [AlNH₄(SO₄)₂·12H₂O] Simvastatin-d6 Hydroxy Acid Ammonium Salt
Molecular Formula C₂₀H₂₈N₁₀O₁₈P₆·NH₄* AlNH₄(SO₄)₂·12H₂O C₂₅H₃₄D₆O₅·NH₄
Molecular Weight ~1,000–1,200 g/mol 453.32 g/mol ~500–600 g/mol
Applications Biochemical research Food additive (buffer, color fixative) Pharmacokinetic tracer in drug studies
Thermal Stability Stable at −20°C Dehydrates above 120°C Stable under analytical conditions

*Approximate formula based on adenosine and phosphate stoichiometry.

Key Differences:

  • Aluminum ammonium sulfate’s industrial applications in food and water treatment contrast with A[5/']P6[5/']A’s niche biochemical uses .
  • Simvastatin-d6’s deuterated structure enables precise metabolic tracking, a feature absent in non-labeled ammonium salts like A[5/']P6[5/']A .

Research Findings and Implications

    Preparation Methods

    Reaction Mechanism and Optimization

    The quaternization of tertiary amines with benzyl halides in aqueous media represents a cornerstone of industrial-scale ammonium salt production. As detailed in EP0791575A1, this method leverages water as a reaction solvent to accelerate the conversion of tertiary amines to quaternary ammonium salts. For A[5/']P6[5/']A Ammonium salt, the reaction likely involves a tertiary amine precursor (e.g., adenine derivatives) reacting with a phosphorylated benzyl halide.

    Key parameters include:

    • Solvent Composition : Reactions conducted in water or water-organic mixtures (≥10% water by weight) achieve 95% yields within hours, compared to days in pure organic solvents.

    • Temperature : Optimal ranges between 60°C and 80°C balance reaction kinetics and byproduct suppression.

    • Stoichiometry : A 1:1 molar ratio of tertiary amine to benzyl halide minimizes unreacted precursors.

    Table 1: Reaction Conditions for Aqueous-Phase Quaternization

    ParameterOptimal RangeImpact on Yield
    Water Content10–50% (v/v)↑ 70–95%
    Temperature60–80°C↑ 85–95%
    Reaction Time2–6 hours↓ Byproducts

    Anion Exchange and Salt Formation

    Post-quaternization, the halide counterion (e.g., Cl⁻, Br⁻) is often replaced via metathesis. For this compound, this step introduces the phosphate-rich anion. EP0791575A1 describes adding sodium hexafluoroantimonate or analogous salts to precipitate the desired ammonium complex. For instance:

    R4N+Cl+NaSbF6R4N+SbF6+NaCl\text{R}4\text{N}^+\text{Cl}^- + \text{NaSbF}6 \rightarrow \text{R}4\text{N}^+\text{SbF}6^- + \text{NaCl}

    This method achieves >90% anion exchange efficiency but requires rigorous purification to remove residual sodium salts.

    Resin-Mediated Anion Exchange for Halide-Free Synthesis

    Ion Exchange Resin Pretreatment

    CN102344479B outlines a halide-free approach using bromine-type strongly basic anion exchange resins. The resin is preconditioned via:

    • Alcohol Soaking : 5-hour ethanol immersion removes organic impurities.

    • Acid-Base Cycling : Sequential treatment with 2M HCl and NaOH eliminates residual ions.

    • Br⁻ Saturation : Exposure to saturated NaBr ensures complete bromide loading.

    Continuous Flow Synthesis

    The tertiary ammonium iodide precursor (e.g., methyl diethyl hexadecyl ammonium iodide) is dissolved in deionized water and passed through the resin column. Bromide ions displace iodide, yielding the target ammonium bromide salt:

    R4N+I+Resin-BrR4N+Br+Resin-I\text{R}4\text{N}^+\text{I}^- + \text{Resin-Br}^- \rightarrow \text{R}4\text{N}^+\text{Br}^- + \text{Resin-I}^-

    Table 2: Performance of Resin-Mediated Anion Exchange

    PrecursorResin VolumeYieldPurity (HPLC)
    Methyl diethyl C16 NH4+I⁻220 mL95.2%>99.9%
    Piperazinium ditosylate210 mL94.1%>99.9%

    This method eliminates hazardous methyl bromide and achieves consistent yields >90%. Scaling to this compound would require analogous phosphate-functionalized resins.

    Comparative Analysis of Synthesis Routes

    Efficiency and Scalability

    • Aqueous Quaternization : Faster reaction times (2–6 hours) but necessitates post-synthesis anion exchange.

    • Resin-Mediated Exchange : Halide-free and single-step but demands specialized resin pretreatment.

    Economic and Environmental Considerations

    • Cost : Resin methods incur higher upfront costs (resin procurement) but lower waste disposal expenses.

    • Sustainability : Water-based systems align with green chemistry principles, reducing volatile organic solvent use.

    Purification and Characterization

    Crystallization Techniques

    Post-reaction mixtures are purified via:

    • Solvent-Induced Crystallization : Adding acetone or ethanol precipitates the ammonium salt.

    • Vacuum Evaporation : Direct concentration under reduced pressure yields high-purity crystals.

    Analytical Validation

    • NMR Spectroscopy : 1H^1\text{H}-NMR confirms substituent integration (e.g., δ 3.52 ppm for N-CH3 groups).

    • Mass Spectrometry : Exact mass measurements (1013.0075 g/mol) validate molecular composition .

    Q & A

    Q. How can ammonium salts be identified in laboratory settings?

    Ammonium salts are identified via reaction with aqueous NaOH, releasing ammonia gas (NH₃) detectable by its pungent odor or pH-sensitive litmus paper. For quantitative analysis, conduct thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to track NH₃ evolution during heating. Confirmatory tests include ion chromatography for NH₄⁺ detection .

    Q. What are common synthesis pathways for ammonium salts?

    Ammonium salts are synthesized via acid-base neutralization: reacting ammonia (NH₃) or ammonium hydroxide (NH₄OH) with acids (e.g., HCl, H₂SO₄). For organic ammonium salts, quaternary ammonium compounds can be formed by alkylation of amines. Purification often involves recrystallization or solvent evaporation under controlled pH .

    Advanced Research Questions

    Q. How do sulfate salts influence the thermal decomposition mechanisms of ammonium nitrate (AN)?

    Sulfate salts like (NH₄)₂SO₄ or CaSO₄ alter AN’s thermal stability via competing mechanisms:

    • Inhibition : At high concentrations, sulfates act as inert fillers, dispersing heat and delaying decomposition.
    • Catalysis : At low concentrations, sulfate-derived ions (e.g., HSO₄⁻) acidify the system, accelerating radical-mediated decomposition. Methodologically, use differential thermal analysis (DTA) and evolved gas analysis (EGA) to map exothermic peaks and gas profiles (e.g., NO₂, H₂O) under varying sulfate ratios .

    Q. What methodological approaches resolve contradictions in identifying ammonium salts in extraterrestrial samples?

    Contradictions arise from overlapping infrared (IR) absorption bands (e.g., 3.2 μm for NH₄⁺ vs. organics). Resolve this via:

    • Lab-simulated spectra : Compare comet-like porous mineral matrices doped with NH₄⁺ salts (e.g., NH₄-formate) to observational data from missions like Rosetta.
    • Isotopic analysis : Use secondary ion mass spectrometry (SIMS) to distinguish cometary NH₄⁺ from terrestrial contamination .

    Q. How can spectroscopic data resolve structure-property relationships in triethylammonium (TEA)-based ionic liquids?

    Combine quantum chemical modeling (e.g., DFT calculations) with experimental techniques:

    • IR/Raman spectroscopy : Identify hydrogen-bonding patterns between NH₄⁺ and anions (e.g., sulfonate vs. carboxylate).
    • Thermal analysis : Correlate ion-pair interaction energies (from modeling) with melting points (DSC data). Stronger interactions (e.g., in triethanolammonium salts) yield higher melting points and viscosity .

    Q. What experimental designs optimize ammonium formate for capillary electrochromatography applications?

    Optimize buffer concentration (50–100 mM ammonium formate) and pH (3.0–6.0) to enhance separation of charged analytes (e.g., oligosaccharides). Use response surface methodology (RSM) to balance resolution and analysis time. Validate with UV-Vis detection and reproducibility tests across ≥3 batches .

    Data Contradiction Analysis

    Q. Why do some studies classify sulfate salts as AN decomposition inhibitors while others report catalytic effects?

    This dichotomy arises from concentration-dependent behavior:

    • High sulfate ratios (>20% mass) : Physically inhibit decomposition by absorbing heat and diluting reactive intermediates.
    • Low ratios (<5% mass) : Chemically catalyze via acidification (e.g., HSO₄⁻ generation) or radical formation. Resolve contradictions by replicating studies under standardized conditions (e.g., 5 K/min heating rate, synthetic air flow) and reporting exact additive proportions .

    Methodological Recommendations

    • Thermal Stability Studies : Use TG-DTA-MS trios to decouple dehydration, phase transitions, and decomposition events.
    • Extraterrestrial Sample Analysis : Pair lab simulations with space mission spectral databases (e.g., VIRTIS-M data from Rosetta) .
    • Ionic Liquid Design : Prioritize TEOA salts over TEA for applications requiring high thermal stability, leveraging hydroxyl group-enhanced H-bonding .

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